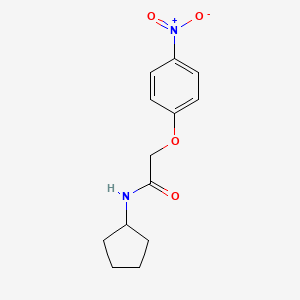

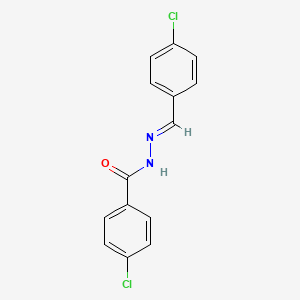

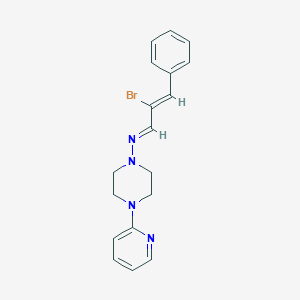

![molecular formula C16H16N2O5S2 B5565623 2-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid](/img/structure/B5565623.png)

2-({[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}amino)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves domino reactions, a method that allows the simultaneous formation of multiple bonds and cycles. For instance, the synthesis of benzothieno[2,3-c]pyridines through domino reactions showcases the intricate methods involved in producing complex structures from simpler precursors. This process includes cyclization reactions that lead to previously unknown compounds with significant chemical diversity (Tolkunov et al., 2012).

Molecular Structure Analysis

The study of molecular structures often involves X-ray crystallography and spectroscopy. For example, the structure of benzoic acid derivatives reveals hydrogen bonding patterns and crystal packing, highlighting the importance of intermolecular interactions in defining the molecular architecture (Lemmerer & Bourne, 2012). These studies provide insights into the molecular conformation, which is crucial for understanding the chemical reactivity and properties of such compounds.

Chemical Reactions and Properties

Chemical reactions involving these compounds are characterized by their reactivity towards various agents. The creation of complex structures from pyrrole and benzoic acid derivatives demonstrates the compounds' versatility in forming new bonds and frameworks. These reactions often result in the formation of compounds with novel properties and potential applications in materials science and organic synthesis (Baul et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystallinity, are influenced by their molecular structure. Detailed studies using differential scanning calorimetry and polarized light microscopy can reveal the mesophase behavior of derivatives, which is essential for applications in liquid crystal technology (Naoum et al., 2008).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by the functional groups present in the molecule. Spectroscopic methods, such as NMR and IR spectroscopy, play a crucial role in elucidating these properties by providing detailed information on the electronic environment of the atoms within the molecule (Kurt et al., 2016).

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Applications

Research on compounds with similar structural features often explores synthetic methodologies, chemical properties, and potential applications in various fields including materials science, pharmacology, and organic synthesis. For example, studies on the metallation of pyridines and quinolines in the presence of a remote carboxylate group have led to new syntheses of heterocyclic quinones, demonstrating the synthetic utility of related compounds in producing biologically active aza-anthraquinones and other heterocyclic quinones (Rebstock et al., 2004).

Molecular Engineering and Photophysical Properties

Compounds with pyridyl and carboxyl anchoring groups, similar in conceptual design to the mentioned chemical, are investigated for their potential applications in solar cell technologies. The structure and photophysics of such molecules, including their adsorption properties and electronic structures, are crucial for enhancing the efficiency of solar cells by improving the interface between TiO2 and perovskite surfaces (Zhang & Wang, 2018).

Catalysis and Chemical Transformations

The development of catalysts for chemical transformations is another area of research. For instance, sulfonated Schiff base copper(II) complexes have been studied as efficient and selective catalysts in alcohol oxidation, showcasing the utility of related chemical frameworks in catalysis and potential industrial applications (Hazra et al., 2015).

Coordination Polymers and Material Science

Lanthanide-based coordination polymers assembled from derivatives of benzoic acids highlight the role of such compounds in material science, especially in creating structures with unique photophysical properties. These studies offer insights into how modifying the chemical structure can impact the luminescence efficiency and potential applications in sensing, imaging, and light-emitting devices (Sivakumar et al., 2011).

Eigenschaften

IUPAC Name |

2-[(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O5S2/c19-15(17-13-6-2-1-5-12(13)16(20)21)14-9-11(10-24-14)25(22,23)18-7-3-4-8-18/h1-2,5-6,9-10H,3-4,7-8H2,(H,17,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSYIHNWVCVSJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=CC=C3C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)amino]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

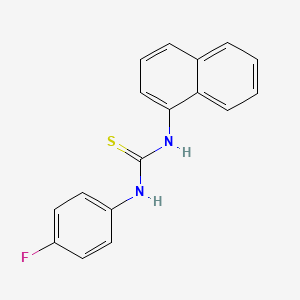

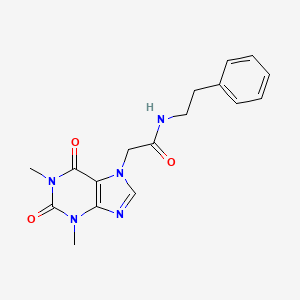

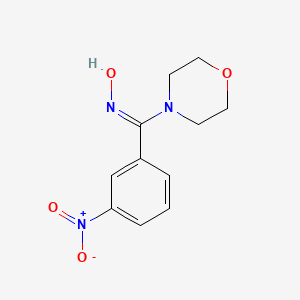

![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5565551.png)

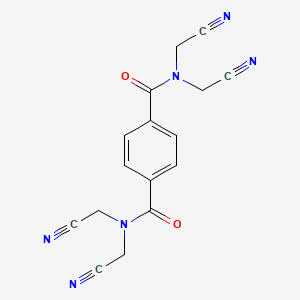

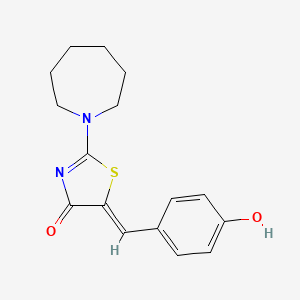

![N-{(3R*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5565562.png)

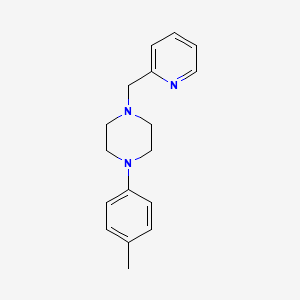

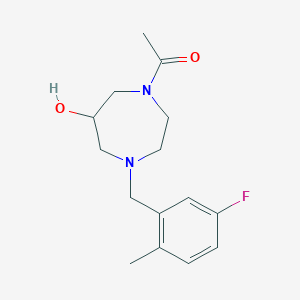

![{4-[(3-fluorophenoxy)acetyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565614.png)

![(3-chlorophenyl)(imidazo[1,2-a]pyridin-2-ylmethyl)amine](/img/structure/B5565646.png)